Palladium trifluoroacetate

Descripción

The exact mass of the compound Palladium(II) trifluoroacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

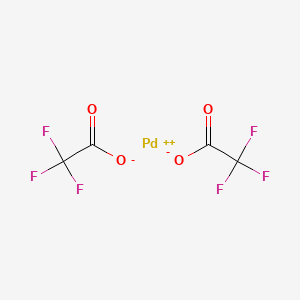

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

palladium(2+);2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2HF3O2.Pd/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDBXAQKXCXZCJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F6O4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369856 | |

| Record name | Palladium(II) trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42196-31-6 | |

| Record name | Palladium(II) trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palladium(II) trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Palladium(II) Trifluoroacetate

Palladium(II) trifluoroacetate (B77799), Pd(TFA)₂, is a versatile and efficient catalyst precursor in a multitude of organic transformations, including C-H bond activation, cross-coupling reactions, and olefin hydroaminations.[1] Its enhanced reactivity compared to palladium(II) acetate (B1210297) is often attributed to the electron-withdrawing nature of the trifluoroacetate ligands, which increases the electrophilicity of the palladium center.[2] This guide provides a comprehensive overview of the primary synthetic routes to palladium(II) trifluoroacetate, complete with detailed experimental protocols, comparative data, and a workflow diagram for researchers, scientists, and drug development professionals.

Comparative Summary of Synthetic Protocols

The synthesis of palladium(II) trifluoroacetate can be broadly categorized into two main approaches: ligand exchange from palladium(II) acetate and synthesis from elemental palladium. The choice of method often depends on the desired purity, scale, and available starting materials.

| Method | Starting Material | Reagents | Typical Yield | Reported Purity/Characterization | Key Features | Reference |

| Method 1: Ligand Exchange (Reflux) | Palladium(II) Acetate | Trifluoroacetic Acid | High | Brownish powder, formation of a gray-brown solid during reaction. | Simple, common laboratory-scale synthesis. | [3] |

| Method 2: Ligand Exchange (Distillation) | Palladium(II) Acetate | Trifluoroacetic Acid | ~96% (based on mass) | Brown product, m.p. 210 °C (dec). | Involves distillation to remove acetic acid byproduct. | [4] |

| Method 3: From Sponge Palladium | Sponge Palladium | Hydrochloric Acid, Chlorine, Sodium Hydroxide (B78521), Formic Acid, Trifluoroacetic Acid, Nitric Acid | 99.10% - 99.48% | Reddish-brown product, metal content 31.66% - 31.80%. | Multi-step process involving activation of palladium. Suitable for larger scale. | [5] |

Experimental Protocols

Method 1: Synthesis via Ligand Exchange with Reflux

This protocol is adapted from a procedure reported in the supporting information for a chemical communication.[3] It is a straightforward method suitable for standard laboratory synthesis.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Trifluoroacetic acid (TFA)

-

50 mL oven-dried flask

-

Magnetic stirrer and stir bar

-

Oil bath

-

Filtration apparatus

-

Vacuum line

Procedure:

-

Charge a 50 mL oven-dried flask with 1.0 g (4.46 mmol) of palladium(II) acetate.

-

Add 25 mL of trifluoroacetic acid to the flask.

-

Place the flask in an oil bath and heat the mixture to reflux (approximately 90 °C) with stirring.

-

As the mixture is heated, a gray-brown solid will form.

-

Isolate the solid product by filtration.

-

Wash the isolated solid with approximately 10 mL of trifluoroacetic acid.

-

Dry the resulting brownish powder under vacuum at 40°C for 3 hours.

Method 2: Synthesis via Ligand Exchange with Distillation

This method relies on the reaction of palladium(II) acetate with trifluoroacetic acid, followed by distillation to drive the reaction to completion.[4]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Trifluoroacetic acid (TFA)

-

Distillation apparatus

-

Heating mantle

-

Vacuum line

Procedure:

-

Dissolve 1.0 g of palladium(II) acetate in 40 mL of distilled trifluoroacetic acid.

-

Distill off the solvent.

-

Add an additional 20 mL of trifluoroacetic acid to the residue and distill it off again.

-

Dry the residual solid in vacuo at 40°C.

-

This procedure yields approximately 1.3 g of brown palladium(II) trifluoroacetate.

Method 3: Synthesis from Sponge Palladium

This protocol is based on a patented method and is suitable for producing high-purity palladium(II) trifluoroacetate, potentially on a larger scale.[5] It involves the initial preparation of "active palladium."

Part 1: Preparation of Active Palladium

-

Place sponge palladium in hydrochloric acid (molar ratio 1:4).

-

Heat the mixture to 40-70 °C and introduce chlorine gas to form chloropalladic acid.

-

Adjust the pH to 10-11 with 30% sodium hydroxide solution.

-

Heat to 90-100 °C and add formic acid to reduce the pH to 2.0-4.0.

-

Maintain the temperature for 1 hour to complete the reduction to active palladium.

-

Wash the active palladium thoroughly.

Part 2: Synthesis of Palladium(II) Trifluoroacetate

-

Add the prepared active palladium to trifluoroacetic acid (molar ratio of TFA to active Pd is 40-60:1).

-

Heat the mixture to 90-110 °C.

-

Add nitric acid (molar ratio of nitric acid to active Pd is 0.8-1.2:1).

-

Maintain the temperature and stir for 2-4 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to allow for crystallization of palladium(II) trifluoroacetate.

-

Filter the reddish-brown product.

-

The filtrate can be subjected to reduced pressure distillation to recover additional product.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of palladium(II) trifluoroacetate via the common ligand exchange pathway.

Caption: General workflow for ligand exchange synthesis of Pd(TFA)₂.

This technical guide provides a detailed overview of the synthesis of palladium(II) trifluoroacetate for professionals in research and drug development. The presented protocols offer a range of options depending on the specific requirements of the user.

References

- 1. Palladium(II) trifluoroacetate, 97% 42196-31-6 India [ottokemi.com]

- 2. The role of trinuclear species in a palladium acetate/trifluoroacetic acid catalytic system - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT03832A [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. prepchem.com [prepchem.com]

- 5. CN106748747B - Preparation method of palladium trifluoroacetate - Google Patents [patents.google.com]

palladium trifluoroacetate chemical properties

An In-depth Technical Guide to Palladium(II) Trifluoroacetate (B77799): Properties, Protocols, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Palladium(II) trifluoroacetate, with the chemical formula Pd(CF₃COO)₂, is a versatile and highly effective catalyst in modern organic synthesis.[1][2] Its unique electronic properties, conferred by the electron-withdrawing trifluoroacetate ligands, make it a powerful tool for a wide array of chemical transformations, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and application, and insights into its catalytic mechanisms.

Core Chemical and Physical Properties

Palladium(II) trifluoroacetate is a tan to brown, hygroscopic powder.[5][6] It is known for its stability and effectiveness compared to other palladium salts.[2] Its solubility in common organic solvents like diethyl ether and acetone (B3395972) facilitates its use in a variety of reaction systems.[1][5][6]

Table 1: Physical and Chemical Properties of Palladium(II) Trifluoroacetate

| Property | Value | References |

| CAS Number | 42196-31-6 | [5][7][8] |

| Molecular Formula | C₄F₆O₄Pd or (CF₃COO)₂Pd | [2][6][7] |

| Molecular Weight | 332.45 g/mol | [6][7][8] |

| Appearance | Tan to brown solid/powder | [2][5][9] |

| Melting Point | ~220 °C (with decomposition) | [1][6][7][10] |

| Solubility | Soluble in diethyl ether and acetone. | [5][6] |

| Insoluble in benzene, chloroform, and trifluoroacetic acid. | [5][6] | |

| Sensitivity | Hygroscopic | [5] |

| Storage | Store under inert atmosphere (e.g., Argon) at room temperature. | [5][11] |

Synthesis and Handling

Proper synthesis and handling are crucial for maintaining the catalytic activity of palladium(II) trifluoroacetate. The compound is hygroscopic and should be handled in a controlled environment.[5][11]

Experimental Protocol 1: Synthesis of Palladium(II) Trifluoroacetate

This protocol is adapted from established literature procedures for the ligand exchange reaction from palladium(II) acetate (B1210297).[12][13]

Objective: To synthesize palladium(II) trifluoroacetate from palladium(II) acetate.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Trifluoroacetic acid (TFA)

-

50 mL oven-dried flask

-

Stir bar

-

Heating mantle/oil bath

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Charge a 50 mL oven-dried flask with palladium(II) acetate (e.g., 1.0 g, 4.46 mmol).[13]

-

Add 25 mL of trifluoroacetic acid to the flask.[13]

-

Stir the mixture and heat it to reflux (approximately 90 °C) in an oil bath.[13] A gray-brown solid will form as the mixture is heated.[13]

-

After the reaction is complete (visual observation of solid formation), allow the mixture to cool.

-

Isolate the solid product by filtration.

-

Wash the isolated solid with an additional portion of trifluoroacetic acid (e.g., 10 mL).[13]

-

Dry the resulting brown powder under vacuum at 40-80 °C to remove any residual acid.[5][12][13]

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and nitrile gloves.[7][11][14][15]

-

Trifluoroacetic acid is corrosive. Handle with extreme care.

Catalytic Applications and Mechanisms

Palladium(II) trifluoroacetate is a cornerstone catalyst for numerous critical reactions in pharmaceutical and materials science research.[2][5] It is particularly effective in cross-coupling reactions and C-H bond functionalization.[1][2][3][7]

Key Reactions Catalyzed by Pd(TFA)₂:

-

Cross-Coupling Reactions: It is highly efficient for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings.[1][7]

-

C-H Activation/Functionalization: The electron-poor nature of the palladium center facilitates the activation of otherwise inert C-H bonds, enabling direct arylation and other functionalizations.[4][16][17]

-

Hydroamination: It catalyzes the regioselective intermolecular hydroamination of olefins.[3][18]

-

Decarboxylation: It is used as a catalyst for the mild decarboxylation of electron-rich aromatic acids.[9][19]

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling.

Caption: General workflow for a Pd-catalyzed cross-coupling reaction.

Experimental Protocol 2: Pd-Catalyzed Decarboxylative Suzuki Cross-Coupling

This protocol demonstrates the use of palladium(II) trifluoroacetate in a decarboxylative coupling reaction.

Objective: To couple an aromatic carboxylic acid with an arylboronic reagent.

Materials:

-

Palladium(II) trifluoroacetate (Pd(TFA)₂)

-

Silver carbonate (Ag₂CO₃)

-

Aromatic carboxylic acid (e.g., 2,4,6-trimethoxybenzoic acid)

-

Arylboronic reagent (e.g., benzeneboronic acid)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

10 mL oven-dried vial with stir bar

-

Syringe

Procedure:

-

To an oven-dried 10 mL vial, add palladium(II) trifluoroacetate (0.04 mmol), silver carbonate (0.6 mmol), the benzoic acid derivative (0.2 mmol), and the arylboronic reagent (0.4 mmol).[13]

-

Using a syringe, add anhydrous DMSO (1.0 mL) to the vial.[13]

-

Seal the vial and place it in a preheated oil bath at 120 ± 5 °C.[13]

-

Stir the reaction mixture for the required time (e.g., 2 hours).[13]

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) for analysis or work-up.[13]

-

Analyze the yield by gas chromatography or proceed with standard aqueous work-up and purification.[13]

Catalytic Cycle for C-H Activation

The catalytic cycle for C-H activation often involves the formation of a palladacycle intermediate. The electron-withdrawing trifluoroacetate ligands are believed to facilitate the initial electrophilic C-H cleavage step.[4][16]

Caption: Simplified catalytic cycle for a Pd-catalyzed C-H activation.

Safety and Handling

Palladium(II) trifluoroacetate is classified as an irritant.[8][14] It may cause skin, eye, and respiratory irritation.[8][11][14]

-

Handling: Always handle in a well-ventilated area or a chemical fume hood.[11][15] Avoid generating dust.[11][14] Do not eat, drink, or smoke when handling.[11]

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[5][11][14] It is hygroscopic.[5][11]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[11][14] If on skin, wash with plenty of water.[11][14] If inhaled, move the person to fresh air.[11][14] Seek medical attention if irritation persists.[11]

Conclusion

Palladium(II) trifluoroacetate is a powerful and indispensable catalyst for advanced organic synthesis. Its high reactivity, driven by the electronic properties of the trifluoroacetate ligands, enables challenging transformations such as C-H activation and a broad range of cross-coupling reactions. A thorough understanding of its properties, combined with careful handling and optimized reaction protocols, allows researchers in drug development and materials science to leverage its full synthetic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Palladium(II) Trifluoroacetate: An Efficient Pd-Catalyst for Coupling Reactions | TCI AMERICA [tcichemicals.com]

- 4. The role of trinuclear species in a palladium acetate/trifluoroacetic acid catalytic system - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT03832A [pubs.rsc.org]

- 5. PALLADIUM(II) TRIFLUOROACETATE | 42196-31-6 [chemicalbook.com]

- 6. PALLADIUM(II) TRIFLUOROACETATE CAS#: 42196-31-6 [m.chemicalbook.com]

- 7. Pd(TFA)2 - 三氟乙酸钯,97 [sigmaaldrich.com]

- 8. Palladium(II) trifluoroacetate | C4F6O4Pd | CID 2733347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Palladium(II) trifluoroacetate, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 10. Pd(TFA)2 - 三氟乙酸钯,97 [sigmaaldrich.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. prepchem.com [prepchem.com]

- 13. rsc.org [rsc.org]

- 14. gelest.com [gelest.com]

- 15. rtong.people.ust.hk [rtong.people.ust.hk]

- 16. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 17. Palladium trifluoroacetate | 42196-31-6 | Benchchem [benchchem.com]

- 18. Palladium(II) Trifluoroacetate: An Efficient Pd-Catalyst for Coupling Reactions | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 19. Palladium(II) trifluoroacetate, 97% 42196-31-6 India [ottokemi.com]

Palladium Trifluoroacetate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of palladium trifluoroacetate (B77799), a versatile catalyst widely employed in organic synthesis, particularly in the formation of carbon-carbon bonds. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed information on its chemical properties, experimental protocols for its use in cross-coupling reactions, and a visualization of the catalytic cycle.

Core Properties of Palladium Trifluoroacetate

This compound is a tan to brown solid that serves as an effective catalyst in a variety of organic transformations.[1] Its trifluoroacetate ligands enhance its solubility and stability, making it a preferred choice for many applications in synthetic chemistry.[1]

Quantitative Data Summary

The fundamental chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₄F₆O₄Pd or Pd(CF₃COO)₂ | [1][2][3][4] |

| Molecular Weight | 332.45 g/mol | [1][2][4] |

| CAS Number | 42196-31-6 | [1][4] |

| Appearance | Tan to brown solid | [1] |

Catalytic Role in Cross-Coupling Reactions

This compound is a highly efficient catalyst for palladium-catalyzed cross-coupling reactions, which are foundational methods for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] These reactions, including the Suzuki-Miyaura and Heck reactions, facilitate the formation of new carbon-carbon bonds.

The general mechanism for these transformations involves a catalytic cycle centered around a palladium complex that alternates between the Pd(0) and Pd(II) oxidation states. This cycle typically proceeds through three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination.

Visualizing the Catalytic Workflow

The following diagram illustrates the generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Experimental Protocols

While this compound is known to be an effective catalyst, detailed experimental protocols often utilize the more common palladium(II) acetate. The following procedures are adapted from established methods for similar palladium catalysts and can serve as a starting point for optimization with this compound.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a typical setup for a Suzuki-Miyaura reaction.

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

This compound (0.005 mmol, 0.5 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol)

-

1,4-Dioxane (B91453) (3 mL)

-

Water (as required)

Procedure:

-

To a reaction vessel, add the aryl halide, arylboronic acid, and cesium carbonate.

-

Under an inert atmosphere (e.g., argon or nitrogen), add the this compound catalyst.

-

Add the 1,4-dioxane and a minimal amount of water to the mixture.

-

Seal the vessel and stir the reaction mixture at a specified temperature (typically between 80-110 °C) for a designated time (ranging from a few hours to overnight).

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for a Heck Reaction

This protocol provides a general framework for performing a Heck reaction.

Materials:

-

Aryl halide (e.g., 4-bromophenol, 8.7 mmol)

-

Alkene (e.g., styrene, 10.8 mmol)

-

This compound (0.087 mmol, 1 mol%)

-

Phosphine (B1218219) ligand (e.g., tri(o-tolyl)phosphine, 0.52 mmol)

-

Base (e.g., triethylamine, 10 mL)

Procedure:

-

In a reaction flask, dissolve the aryl halide in the base.

-

Sequentially add the alkene, phosphine ligand, and this compound at room temperature.

-

Stir the reaction mixture under a nitrogen atmosphere at an elevated temperature (e.g., 100 °C) overnight.

-

After the reaction is complete, cool the mixture.

-

Add the reaction mixture to a solution of 1 mol/L HCl (aq) at a temperature below 15 °C.

-

Extract the aqueous layer with an organic solvent such as diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate and purify the residue, for instance, by recrystallization, to obtain the final product.

Note: These protocols are generalized and may require optimization based on the specific substrates and desired outcomes. It is crucial to conduct all experiments in a well-ventilated fume hood and adhere to all laboratory safety guidelines.

References

An In-depth Technical Guide to the Solubility of Palladium Trifluoroacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂), a versatile catalyst in organic synthesis. Understanding the solubility of this compound is critical for reaction optimization, catalyst loading, and the development of robust chemical processes. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Solubility Data of Palladium(II) Trifluoroacetate

The solubility of palladium(II) trifluoroacetate can vary significantly depending on the organic solvent. The following table summarizes the available data. It is important to note that palladium(II) trifluoroacetate is hygroscopic, and the presence of moisture can impact its solubility.

| Solvent | Chemical Formula | Solubility | Method | Notes |

| Quantitative Data | ||||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 50 mg/mL (approx. 150.40 mM) | Published Data | Requires sonication for dissolution. Due to the hygroscopic nature of both DMSO and palladium(II) trifluoroacetate, using a freshly opened bottle of solvent is recommended for reproducibility.[1] |

| Qualitative Data | ||||

| Diethyl Ether | (C₂H₅)₂O | Soluble | Product Information | - |

| Acetone | C₃H₆O | Soluble | Product Information | Often used as a solvent for reactions involving this catalyst.[2][3] |

| Benzene | C₆H₆ | Insoluble | Product Information | - |

| Chloroform | CHCl₃ | Insoluble | Product Information | - |

| Trifluoroacetic Acid | CF₃COOH | Insoluble | Product Information | - |

| Inferred Solubility from Catalytic Use | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | Sufficient for Catalysis | Literature Review | Used as a solvent in C-H activation reactions.[4] |

| Tetrahydrofuran (THF) | C₄H₈O | Sufficient for Catalysis | Literature Review | Employed in various palladium-catalyzed cross-coupling reactions. |

| 1,4-Dioxane | C₄H₈O₂ | Sufficient for Catalysis | Literature Review | A common solvent for cross-coupling reactions where Pd(TFA)₂ is used.[5] |

| Acetonitrile (MeCN) | C₂H₃N | Sufficient for Catalysis | Literature Review | Utilized in palladium-catalyzed dehydration of amides.[6] |

| Dimethylformamide (DMF) | C₃H₇NO | Sufficient for Catalysis | Literature Review | Used in decarboxylative Suzuki cross-coupling reactions. |

| Toluene | C₇H₈ | Sufficient for Catalysis | Literature Review | A common solvent in palladium-catalyzed reactions. |

| Methanol (MeOH) | CH₃OH | Sufficient for Catalysis | Literature Review | While palladium acetate (B1210297) reacts with methanol, Pd(TFA)₂ is used in some catalytic systems with this solvent.[7] |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Sufficient for Catalysis | Literature Review | Used as a solvent in studies of palladium(II) complexes. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for specific applications, the following experimental protocols are provided. The choice between thermodynamic and kinetic solubility will depend on the intended application. For process development and fundamental understanding, thermodynamic solubility is often preferred.

This method determines the equilibrium solubility of palladium(II) trifluoroacetate in a given organic solvent.

Materials and Equipment:

-

Palladium(II) trifluoroacetate (analytical grade)

-

Anhydrous organic solvent of interest

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (B75204) or other sealable containers

-

Constant temperature shaker or orbital shaker in a temperature-controlled environment

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed, dry glass vials for collecting the filtrate

-

Vacuum oven or desiccator

Procedure:

-

Sample Preparation: Add an excess amount of palladium(II) trifluoroacetate to a vial. The excess solid is necessary to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the anhydrous organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

-

Sample Collection: Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles. Attach a syringe filter to the syringe.

-

Filtration: Dispense the filtered solution into a pre-weighed, dry glass vial. Record the exact volume or mass of the filtered saturated solution.

-

Solvent Evaporation: Place the vial with the filtered solution in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated.

-

Drying and Weighing: Dry the vial containing the solid residue to a constant weight in a desiccator or vacuum oven. Weigh the vial with the dried palladium(II) trifluoroacetate.

-

Calculation:

-

Mass of dissolved Pd(TFA)₂ = (Mass of vial + dried residue) - (Mass of empty vial)

-

Solubility (g/L) = Mass of dissolved Pd(TFA)₂ (g) / Volume of filtered solution (L)

-

Solubility can also be expressed in other units such as g/100 g of solvent if the mass of the solvent and the mass of the dissolved solute are accurately measured.

-

This method can be a faster alternative if palladium(II) trifluoroacetate exhibits a suitable absorbance in the UV-Vis spectrum in the chosen solvent and does not react with it.

Principle:

The concentration of a solute in a solution can be determined by measuring its absorbance of light at a specific wavelength, according to the Beer-Lambert law.

Procedure Outline:

-

Establish a Calibration Curve:

-

Prepare a series of standard solutions of palladium(II) trifluoroacetate of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Prepare a Saturated Solution:

-

Follow steps 1-4 from the gravimetric method to prepare a saturated solution and allow it to equilibrate.

-

-

Sample and Analysis:

-

Carefully filter the supernatant.

-

Dilute a known volume of the filtered, saturated solution with a known volume of the pure solvent to bring the absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of thermodynamic solubility.

Caption: Gravimetric determination of thermodynamic solubility workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Palladium(II) Trifluoroacetate CAS 42196-31-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. PALLADIUM(II) TRIFLUOROACETATE | 42196-31-6 [chemicalbook.com]

- 4. The role of trinuclear species in a palladium acetate/trifluoroacetic acid catalytic system - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT03832A [pubs.rsc.org]

- 5. The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Nitriles via Palladium-Catalyzed Water Shuffling from Amides to Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Properties of Palladium(II) Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of solid palladium(II) trifluoroacetate (B77799), a versatile catalyst in modern organic synthesis. The information is curated to assist researchers in its effective application and handling.

Physical Appearance and Morphology

Palladium(II) trifluoroacetate, in its solid state, typically presents as a powder, crystals, or a crystalline powder.[1][2] The color of the solid can vary, ranging from a light yellow to tan and even brown.[1][3][4] This variability in color may be attributed to factors such as purity, crystalline form, and the presence of any residual starting materials or byproducts from its synthesis. The compound is also noted to be hygroscopic and sensitive to air and moisture, necessitating storage under an inert atmosphere in a cool, dark place.[3][4]

Quantitative Physicochemical Data

A summary of the key quantitative properties of palladium(II) trifluoroacetate is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₄F₆O₄Pd | [1][3] |

| Molecular Weight | 332.45 g/mol | [3][5] |

| Melting Point | ~220 °C (decomposes) | [2][6] |

| 216.3-223.7 °C (decomposes) | [6][7] | |

| Form | Solid, Powder, Crystals | [1][2] |

| Color | Light yellow to Brown | [1][3] |

| Purity (Assay) | ≥96.0% - >98.0% | [1][3][8] |

Structural Characteristics

The structure of palladium(II) trifluoroacetate can be influenced by its environment. In the solid state, it has a tendency to form complex structures, and when co-crystallized with other ligands, it can form mononuclear complexes.[9] For instance, with 1,10-phenanthroline, it forms a distorted square-planar geometry around the central palladium atom.[9] Unlike the trimeric structure commonly observed for palladium(II) acetate (B1210297), the bulky and electron-withdrawing nature of the trifluoroacetate groups can favor a monomeric form in certain solvents.[9][10]

Experimental Protocols

Palladium(II) trifluoroacetate is a widely used catalyst in a variety of organic reactions. Below is a generalized experimental protocol for its use in a cross-coupling reaction, a common application.

Generalized Protocol for a Palladium-Catalyzed Cross-Coupling Reaction

-

Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 mmol), the coupling partner (1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), and palladium(II) trifluoroacetate (0.02 mmol, 2 mol%).

-

Solvent Addition: Add a suitable degassed solvent (e.g., toluene, dioxane, or DMF, 5 mL) to the reaction vessel.

-

Reaction Conditions: The reaction mixture is typically heated to a temperature between 80-120 °C and stirred for a period of 2-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired cross-coupled product.

Purification of Palladium(II) Trifluoroacetate Solid

A method for the purification of palladium(II) trifluoroacetate has been described.[4] The process involves suspending the compound in trifluoroacetic acid, followed by evaporation on a steam bath.[4] This procedure is repeated a couple of times.[4] The resulting residue is then dried under vacuum at a temperature of 40-80 °C to yield a brown powder.[4]

Diagrams

Logical Relationship of Catalytic Applications

The following diagram illustrates the central role of palladium(II) trifluoroacetate as a catalyst in several key cross-coupling reactions.

Experimental Workflow for Purification

This diagram outlines the workflow for the purification of solid palladium(II) trifluoroacetate.

References

- 1. Palladium(II) trifluoroacetate, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. Palladium(II) trifluoroacetate, 97% 42196-31-6 India [ottokemi.com]

- 3. Palladium(II) Trifluoroacetate | 42196-31-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. PALLADIUM(II) TRIFLUOROACETATE | 42196-31-6 [chemicalbook.com]

- 5. Palladium(II) trifluoroacetate | C4F6O4Pd | CID 2733347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pd(TFA)2 - 三氟乙酸钯,97 [sigmaaldrich.com]

- 7. Pd(TFA)2 - トリフルオロ酢酸パラジウム(II)、97 [sigmaaldrich.com]

- 8. scientificlabs.ie [scientificlabs.ie]

- 9. Palladium trifluoroacetate | 42196-31-6 | Benchchem [benchchem.com]

- 10. Palladium(II) acetate - Wikipedia [en.wikipedia.org]

Palladium(II) Trifluoroacetate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for palladium(II) trifluoroacetate (B77799). Understanding these parameters is critical for ensuring the material's integrity, catalytic activity, and the reproducibility of experimental results in research and drug development.

Core Stability Profile

Palladium(II) trifluoroacetate, a versatile catalyst in organic synthesis, is a hygroscopic, light-sensitive, and thermally unstable compound. Its stability is influenced by temperature, light, moisture, and the surrounding chemical environment. Proper handling and storage are paramount to maintaining its quality and catalytic efficacy.

Factors Influencing Stability

Several key factors can impact the stability of palladium(II) trifluoroacetate, leading to its decomposition. These factors are interconnected and understanding their interplay is crucial for proper handling and storage.

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of palladium(II) trifluoroacetate.

Thermal Stability

Palladium(II) trifluoroacetate undergoes thermal decomposition upon heating. The precise decomposition temperature can be influenced by the heating rate and the atmosphere.

| Parameter | Value | Conditions |

| Melting Point | ~220 °C (decomposes)[1] | Not specified |

| Decomposition Onset | Data not available | TGA, inert atmosphere |

| Peak Decomposition Temperature | Data not available | DSC, inert atmosphere |

Further research is required to obtain detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for a more complete thermal profile.

Photochemical Stability

While specific quantitative data for palladium(II) trifluoroacetate is limited, studies on related palladium(II) complexes indicate a susceptibility to photodegradation, particularly under UV or blue light irradiation. This can lead to the homolytic cleavage of palladium-ligand bonds.[2][3]

| Parameter | Value | Conditions |

| Quantum Yield of Decomposition | Data not available | Specific wavelength and solvent |

Further studies are needed to determine the quantum yield of decomposition for palladium(II) trifluoroacetate to quantify its photochemical stability.

Hydrolytic and Solution Stability

Palladium(II) trifluoroacetate is known to be hygroscopic and can undergo hydrolysis.[4] Its stability in solution is highly dependent on the solvent.

| Solvent | Stability | Observations |

| Diethyl ether | Soluble[4] | Data on long-term stability not available. |

| Acetone | Soluble[4] | Data on long-term stability not available. |

| Benzene | Insoluble[4] | - |

| Chloroform | Insoluble[4] | - |

| Trifluoroacetic acid | Insoluble[4] | - |

| Water | Susceptible to hydrolysis | Quantitative rate data not available. |

Kinetic studies are required to determine the rate of hydrolysis and decomposition in various organic solvents.

Recommended Storage and Handling Conditions

To ensure the longevity and reliability of palladium(II) trifluoroacetate, the following storage and handling procedures are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[1] | To minimize thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[4] | To prevent degradation from air and moisture. |

| Light | Store in a light-resistant container. | To prevent photochemical decomposition. |

| Moisture | Keep container tightly sealed. Handle in a dry environment (e.g., glovebox). | Due to its hygroscopic nature and susceptibility to hydrolysis. |

| Container | Use a well-sealed, appropriate container (e.g., amber glass vial with a secure cap). | To protect from light and moisture ingress. |

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of palladium(II) trifluoroacetate. These should be adapted and optimized based on the specific instrumentation and experimental goals.

Thermal Stability Analysis

4.1.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the decomposition temperature and mass loss profile.

-

Methodology:

-

Accurately weigh 5-10 mg of palladium(II) trifluoroacetate into a TGA pan (e.g., platinum or alumina).

-

Place the pan in the TGA instrument.

-

Heat the sample from ambient temperature to at least 300 °C at a controlled heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen or argon).

-

Record the mass loss as a function of temperature.

-

The onset of mass loss indicates the beginning of decomposition.

-

References

- 1. Pd(TFA)2 - トリフルオロ酢酸パラジウム(II)、97 [sigmaaldrich.com]

- 2. Visible light-induced palladium–carbon bond weakening in catalytically relevant T-shaped complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visible light-induced palladium–carbon bond weakening in catalytically relevant T-shaped complexes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02588H [pubs.rsc.org]

- 4. PALLADIUM(II) TRIFLUOROACETATE | 42196-31-6 [chemicalbook.com]

A Deep Dive into the Mechanistic Nuances of Palladium Trifluoroacetate in C-H Activation

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The activation of carbon-hydrogen (C-H) bonds, a historically challenging transformation in organic synthesis, has witnessed a paradigm shift with the advent of transition-metal catalysis. Among the vanguard of catalysts enabling this revolution is palladium(II) trifluoroacetate (B77799), Pd(TFA)₂, a versatile and highly effective catalyst for a broad spectrum of C-H functionalization reactions. This technical guide provides an in-depth exploration of the core mechanisms through which Pd(TFA)₂ facilitates C-H activation, offering valuable insights for researchers in academia and the pharmaceutical industry.

The mechanistic pathways of Pd(TFA)₂-catalyzed C-H activation are multifaceted and highly dependent on the specific reaction conditions, including the substrate, directing group, oxidant, and solvent. However, a central theme revolves around the initial C-H bond cleavage step, which is widely believed to proceed through a Concerted Metalation-Deprotonation (CMD) mechanism.[1][2][3] This process involves a single transition state where the C-H bond is cleaved and a new carbon-palladium bond is formed simultaneously, often with the assistance of a base.[3]

The trifluoroacetate (TFA) ligand plays a crucial and multifaceted role in this process. Its strong electron-withdrawing nature enhances the electrophilicity of the palladium center, making it more susceptible to reaction with C-H bonds.[4][5] Furthermore, the TFA anion can act as an internal base, facilitating the deprotonation of the C-H bond within the CMD transition state.[6][7] The use of trifluoroacetic acid (TFA) as a solvent or co-solvent can further promote the formation of highly electrophilic cationic palladium species, such as [Pd(TFA)]+, which are potent C-H activating agents.[4][5]

Following the initial C-H activation to form a palladacycle intermediate, the subsequent steps of the catalytic cycle are dictated by the nature of the coupling partner and the oxidant employed. Two primary catalytic cycles are operative: the Pd(II)/Pd(IV) cycle and the Pd(II)/Pd(0) cycle.

In the Pd(II)/Pd(IV) catalytic cycle , the palladacycle intermediate is oxidized by an external oxidant to a high-valent Pd(IV) species.[4][8][9] This is often followed by reductive elimination to form the desired carbon-carbon or carbon-heteroatom bond, regenerating the active Pd(II) catalyst.[9][10]

Conversely, the Pd(II)/Pd(0) catalytic cycle involves the reaction of the palladacycle with a coupling partner, leading to reductive elimination and the formation of a Pd(0) species.[11][12] This Pd(0) intermediate is then re-oxidized to the active Pd(II) state by an oxidant to complete the catalytic cycle.[11]

The choice between these pathways is influenced by the reaction conditions. For instance, strong oxidants often favor the Pd(II)/Pd(IV) manifold. The understanding of these intricate mechanistic details is paramount for the rational design of new catalytic systems and the optimization of existing synthetic methodologies.

Quantitative Data Summary

To provide a clearer understanding of the factors influencing these reactions, the following tables summarize key quantitative data from various studies on palladium-catalyzed C-H activation.

| Reaction | Catalyst System | Substrate | Kinetic Isotope Effect (kH/kD) | Reference |

| C-H Acetoxylation | Pd(OAc)₂ | 2-ortho-tolylpyridine | 4.4 (intermolecular) | [13] |

| C-H Iodination | Pd(OAc)₂ | Arylpyridine | 1.5 (intramolecular) | [13] |

| C-H Activation at Pd(III) | [(MeN4)PdIII(neophyl)Cl]PF₆ | Neophyl group | Partially rate-limiting | [1][2][14] |

| C-H Arylation | Pd(OAc)₂ / HBF₄ | Arylurea | 3 | [15] |

| Allylic C-H Alkylation | Pd(OAc)₂ / BQ | Cyclohexene | Significant | [7] |

| C-H Arylation | Pd(OAc)₂ / K₂CO₃ | Phenylpyridine | 1.09 | [15] |

Table 1: Kinetic Isotope Effect (KIE) Data in Palladium-Catalyzed C-H Activation. The KIE provides insight into whether C-H bond cleavage is the rate-determining step of the reaction. A large KIE (typically > 2) suggests that C-H bond breaking is involved in the slowest step of the reaction.

Key Mechanistic Pathways and Experimental Workflows

To visually delineate the complex interplay of species in the catalytic cycle, the following diagrams illustrate the core mechanistic pathways and a general experimental workflow.

Caption: Core Pd(II)/Pd(IV) and Pd(II)/Pd(0) catalytic cycles.

Caption: The Concerted Metalation-Deprotonation (CMD) pathway.

Caption: A typical experimental workflow for a Pd-catalyzed C-H activation reaction.

Detailed Experimental Protocols

A representative experimental protocol for a Pd(TFA)₂-catalyzed C-H arylation is provided below. This protocol is a generalized procedure and may require optimization for specific substrates.

General Procedure for Palladium-Catalyzed C-H Arylation of an Arylurea:

Materials:

-

Palladium(II) trifluoroacetate (Pd(TFA)₂)

-

Arylurea substrate

-

Arylboronic acid

-

Benzoquinone (BQ)

-

Tetra-n-butylammonium tetrafluoroborate (B81430) (TBABF₄)

-

Water

Procedure:

-

To a clean, dry reaction vial equipped with a magnetic stir bar, add the arylurea (1.0 equiv), arylboronic acid (1.5 equiv), palladium(II) trifluoroacetate (0.05 equiv), benzoquinone (2.0 equiv), and tetra-n-butylammonium tetrafluoroborate (0.1 equiv).

-

Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous dichloromethane (to achieve a substrate concentration of 0.1 M).

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

This guide serves as a foundational resource for understanding the intricate mechanisms of palladium trifluoroacetate in C-H activation. A thorough grasp of these principles is essential for the continued development of innovative and efficient synthetic methodologies in chemical research and drug development.

References

- 1. C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Concerted metalation deprotonation - Wikipedia [en.wikipedia.org]

- 4. Palladium-Catalyzed Alkyl C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies [beilstein-journals.org]

- 6. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 7. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Carbon–hydrogen (C–H) bond activation at Pd IV : a Frontier in C–H functionalization catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02591A [pubs.rsc.org]

- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 11. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

The Trifluoroacetate Ligand in Palladium Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The trifluoroacetate (B77799) (TFA) ligand has emerged as a critical component in the design and application of palladium catalysts, offering unique electronic and steric properties that significantly influence reaction outcomes. This guide provides a comprehensive overview of the multifaceted role of the TFA ligand in palladium catalysis, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex mechanistic concepts.

Core Principles: Electronic and Steric Influence of the Trifluoroacetate Ligand

The trifluoroacetate anion (CF₃COO⁻) is a cornerstone of this analysis, distinguished from ligands like acetate (B1210297) (OAc⁻) by the potent electron-withdrawing nature of its trifluoromethyl group. This fundamental difference imparts a range of effects on the palladium center, shaping catalyst performance.

The strong inductive effect of the three fluorine atoms makes the trifluoroacetate anion a poor donor, which in turn increases the Lewis acidity of the palladium(II) center.[1] This heightened electrophilicity can lead to enhanced reactivity in a variety of catalytic transformations.[1] The lability of the TFA ligand facilitates its displacement by substrates or other ligands, a crucial factor for efficient catalyst turnover.[1] Depending on the reaction environment, the TFA ligand can function as a proton shuttle or a non-coordinating anion, further influencing the catalytic cycle.[1]

Catalyst Activation and the Formation of Trinuclear Species

The activation of palladium acetate with trifluoroacetic acid (TFA) is a critical step in many catalytic processes. Mechanistic studies have revealed that this is not a simple monomeric activation but involves the formation of key cyclic trinuclear complexes. Upon addition of TFA to a solution of palladium(II) acetate, a sequential exchange of acetate ligands for trifluoroacetate ligands occurs, forming a series of complexes with the general formula [Pd₃(OAc)₆₋ₓ(OTFA)ₓ], where x can range from 1 to 6.[2][3] This process is rapid, with equilibration occurring within minutes.[2]

Notably, the trinuclear palladium backbone of the precatalyst often remains intact during the initial phases of reactions like C-H activation.[2][3] The introduction of the electron-withdrawing trifluoroacetate ligands decreases the electron density at the palladium centers, which is believed to be a key factor in initiating catalytic activity.[2]

Experimental Protocol: NMR Monitoring of Catalyst Activation

Objective: To monitor the ligand exchange and formation of trinuclear palladium species upon addition of trifluoroacetic acid to palladium(II) acetate.

Materials:

-

Palladium(II) acetate (recrystallized)

-

Trifluoroacetic acid (TFA)

-

Deuterated chloroform (B151607) (CDCl₃) or Dichloromethane (CD₂Cl₂)

-

NMR tubes

-

Internal standard (e.g., mesitylene)

Procedure:

-

Dissolve a known amount of palladium(II) acetate in the deuterated solvent directly in an NMR tube.

-

Add a precise amount of an internal standard.

-

Acquire an initial ¹H NMR spectrum to observe the signals of the starting palladium acetate trimer.

-

Add a stoichiometric amount of trifluoroacetic acid to the NMR tube.

-

Immediately begin acquiring a series of time-resolved ¹H NMR spectra to monitor the changes in the acetate and trifluoroacetate regions.

-

Observe the gradual appearance and disappearance of signals corresponding to the various [Pd₃(OAc)₆₋ₓ(OTFA)ₓ] species.[2]

Data Analysis:

-

Integrate the signals corresponding to the acetate and trifluoroacetate ligands to determine the ratio of ligand exchange over time.

-

Monitor the chemical shifts of the acetate protons, which will shift downfield as more electron-withdrawing TFA ligands are incorporated into the trinuclear complex.[2]

Logical Flow of Catalyst Activation

References

Foundational Studies in Palladium Trifluoroacetate Catalysis: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational principles and applications of palladium(II) trifluoroacetate (B77799), Pd(O₂CCF₃)₂, in catalysis. As a highly electrophilic and versatile catalyst, Pd(O₂CCF₃)₂ has become indispensable in modern organic synthesis, particularly in the fields of C-H bond activation and cross-coupling reactions. This document details its synthesis, core catalytic applications, mechanistic pathways, and key experimental protocols to serve as a comprehensive resource.

Properties and Synthesis of Palladium(II) Trifluoroacetate

Palladium(II) trifluoroacetate, often abbreviated as Pd(TFA)₂, is a tan to brown, hygroscopic powder.[1] Its high electrophilicity, compared to the more common palladium(II) acetate (B1210297) (Pd(OAc)₂), makes it a more reactive catalyst for challenging transformations. It is soluble in solvents like diethyl ether and acetone (B3395972) but insoluble in benzene, chloroform, and trifluoroacetic acid.[1]

Table 1: Physicochemical Properties of Palladium(II) Trifluoroacetate

| Property | Value | Reference |

|---|---|---|

| CAS Number | 42196-31-6 | [1] |

| Molecular Formula | C₄F₆O₄Pd | [1] |

| Molecular Weight | 332.45 g/mol | [1] |

| Melting Point | ~220 °C (decomposes) | [1] |

| Appearance | Tan to brown powder | [1] |

| Solubility | Soluble in diethyl ether, acetone. Insoluble in benzene, chloroform, trifluoroacetic acid. | [1] |

Experimental Protocol 1: Synthesis of Palladium(II) Trifluoroacetate

A common and straightforward method for preparing Pd(TFA)₂ involves the treatment of palladium(II) acetate with trifluoroacetic acid.[2][3]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Distilled trifluoroacetic acid (TFA)

-

50 mL oven-dried flask

-

Stir bar and heating mantle/oil bath

Procedure:

-

Charge the oven-dried flask with palladium(II) acetate (e.g., 1.0 g, 4.46 mmol).[3]

-

Add distilled trifluoroacetic acid (e.g., 25 mL).[3]

-

Stir the mixture and heat it to reflux (approx. 90 °C). A gray-brown solid will form as the mixture is heated.[3]

-

After the reaction is complete (the solvent can be distilled off), isolate the solid by filtration.[2][3]

-

Wash the solid with an additional portion of trifluoroacetic acid (e.g., 10 mL).[3]

-

Dry the resulting brown powder under vacuum at 40-80 °C for several hours to yield palladium(II) trifluoroacetate.[1][2][3]

Caption: Experimental workflow for the synthesis of Pd(TFA)₂.

Core Catalytic Applications

Pd(TFA)₂ is a cornerstone catalyst for a variety of organic transformations, most notably C-H activation and cross-coupling reactions.

Pd(TFA)₂ is highly effective in activating both C(sp²)–H and C(sp³)–H bonds, enabling the direct functionalization of otherwise inert positions in a molecule.[4][5] The trifluoroacetate ligand is often crucial, and the addition of trifluoroacetic acid (TFA) can be critical for achieving high reactivity, particularly in facilitating the initial cyclopalladation step.[4][6] These reactions often proceed through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle where an oxidant is required to regenerate the active Pd(II) catalyst.

Table 2: Examples of Pd(TFA)₂-Catalyzed C-H Functionalization Reactions

| Reaction Type | Substrate | Coupling Partner | Key Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|

| C-H Oxygenation | Acetanilides | TFA/TFAA (as O source) | Pd(TFA)₂, 80 °C | Good | [7] |

| Ortho-Arylation | N-Aryl-2-aminopyridine | Potassium aryltrifluoroborate | Pd(TFA)₂, Cu(OAc)₂, p-Benzoquinone | 74% | [6] |

| C(sp³)-H Annulation | gem-Dimethyl Amides | Maleimides | Pd(TFA)₂, Ligand, Ag₂CO₃ | Good | [4] |

| Ortho-Acylation | Anilides | Aldehydes | Pd(TFA)₂, t-Butyl Hydroperoxide | High |[8] |

Caption: Generalized catalytic cycle for C-H activation.

Pd(TFA)₂ serves as a highly efficient precatalyst for various cross-coupling reactions and can be superior to Pd(OAc)₂ in certain cases. A key example is its use in a decarboxylative Suzuki cross-coupling, where a carboxylic acid is coupled with an arylboronic reagent.

Table 3: Optimization of Pd(TFA)₂-Catalyzed Decarboxylative Suzuki Cross-Coupling *

| Entry | Pd(TFA)₂ (mol%) | Base (equiv) | Additive | Temp (°C) | Time (min) | GC Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 20 | Ag₂CO₃ (3) | None | 120 | 30 | 95 |

| 2 | 20 | Ag₂O (3) | None | 120 | 30 | 60 |

| 3 | 20 | K₂CO₃ (3) | None | 120 | 30 | 10 |

| 4 | 10 | Ag₂CO₃ (3) | None | 120 | 30 | 91 |

| 5 | 5 | Ag₂CO₃ (3) | None | 120 | 30 | 78 |

| 6 | 20 | Ag₂CO₃ (3) | None | 120 | 10 | 85 |

Data adapted from supporting information for a study on the coupling of 2,4,6-trimethoxybenzoic acid with benzeneboronic acid in DMSO.[3]

The data clearly indicates that Ag₂CO₃ is a superior base and that 10-20 mol% of Pd(TFA)₂ provides excellent yields in a short reaction time.[3]

Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

Consolidated Experimental Protocols

This protocol is based on a method where a TFA/TFAA solvent system serves as the oxygen source for the hydroxylation of various arenes.[7]

Materials:

-

Aryl substrate (e.g., acetanilide, 0.5 mmol)

-

Palladium(II) trifluoroacetate (Pd(TFA)₂, 10 mol%)

-

Trifluoroacetic acid (TFA)

-

Trifluoroacetic anhydride (B1165640) (TFAA)

-

Sealed reaction vessel

Procedure:

-

To the reaction vessel, add the aryl substrate and Pd(TFA)₂.

-

Add a solvent mixture of trifluoroacetic acid and trifluoroacetic anhydride (e.g., a 1:1 or 2:1 mixture).

-

Seal the vessel and heat the reaction mixture (e.g., at 80-100 °C) for the required time (typically several hours).

-

Upon completion, cool the reaction to room temperature.

-

Carefully quench the reaction mixture, typically with water or a basic solution.

-

Extract the product with an appropriate organic solvent, dry the organic layer, and purify by standard methods (e.g., column chromatography).

This procedure is adapted from the optimization study for the coupling of benzoic acids with arylboronic reagents.[3]

Materials:

-

Palladium(II) trifluoroacetate (Pd(TFA)₂, 0.04 mmol, 20 mol%)

-

Benzoic acid derivative (0.2 mmol)

-

Arylboronic reagent (0.4 mmol, 2 equiv)

-

Silver carbonate (Ag₂CO₃, 0.6 mmol, 3 equiv)

-

Dimethyl sulfoxide (B87167) (DMSO, 1 mL)

-

10 mL oven-dried vial with stir bar

Procedure:

-

Add Pd(TFA)₂, the benzoic acid derivative, the arylboronic reagent, and Ag₂CO₃ to the oven-dried vial.[3]

-

Add DMSO (1 mL) via syringe at room temperature.[3]

-

Seal the vial and place it in a preheated oil bath at 120 °C.[3]

-

Stir the mixture for the specified time (e.g., 30 minutes).[3]

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate), filter through a pad of celite to remove solids, and concentrate the filtrate.

-

Purify the crude product by flash column chromatography.

References

- 1. PALLADIUM(II) TRIFLUOROACETATE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. prepchem.com [prepchem.com]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Palladium-Catalyzed Alkyl C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 7. Pd-catalyzed C-H oxygenation with TFA/TFAA: expedient access to oxygen-containing heterocycles and late-stage drug modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Palladium(II) trifluoroacetate 97 42196-31-6 [sigmaaldrich.com]

An In-depth Technical Guide to Palladium Trifluoroacetate: Structure and Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and coordination chemistry of palladium(II) trifluoroacetate (B77799), a versatile and highly reactive catalyst precursor in modern organic synthesis. This document delves into the nuanced structural forms of palladium trifluoroacetate, its interactions with various ligand classes, and its role in pivotal catalytic transformations.

Structure of Palladium(II) Trifluoroacetate

Palladium(II) trifluoroacetate, commonly abbreviated as Pd(TFA)₂, is a valuable palladium source in catalysis, known for its high reactivity, often attributed to the electron-withdrawing nature of the trifluoroacetate groups. Unlike the well-defined trimeric structure of palladium(II) acetate (B1210297), Pd(OAc)₂, the structure of Pd(TFA)₂ in the solid state and in solution is more complex and dependent on the surrounding environment.

Monomeric and Trimeric Forms

In the solid state, commercially available this compound is often considered to have a polymeric or complex aggregated structure, which contributes to its limited solubility in some common organic solvents. However, in coordinating solvents, it can exist in equilibrium between monomeric and trimeric forms.

-

Monomeric Form : In solvents such as ethyl acetate, this compound has been determined to be monomeric.[1] The strong electron-withdrawing trifluoroacetate ligands are thought to disfavor the formation of the bridging structure seen in palladium acetate.

-

Trimeric Form : Studies involving the sequential exchange of acetate ligands for trifluoroacetate in the trimeric palladium acetate cluster, [Pd₃(OAc)₆], strongly suggest the existence of trimeric this compound species in solution, with the general formula [Pd₃(OAc)₆₋ₓ(TFA)ₓ]. This indicates that the triangular palladium core can be maintained during ligand exchange.[2] A definitive single-crystal X-ray structure of the pure trimeric [Pd₃(TFA)₆] remains elusive in the literature.

Diagram: Monomer-Trimer Equilibrium of this compound

Caption: A simplified representation of the equilibrium between monomeric and trimeric forms of this compound in a coordinating solvent.

Crystallographic Data of a Mononuclear Complex

While the crystal structure of neat this compound is not well-defined, the structure of a mononuclear complex with 1,10-phenanthroline, [Pd(phen)(CF₃COO)₂], provides valuable insight into the coordination of the trifluoroacetate ligand. In this complex, the palladium atom exhibits a distorted square-planar geometry.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Pd-N Bond Lengths | 2.025(3) Å, 2.031(3) Å |

| Pd-O Bond Lengths | 2.008(3) Å, 2.013(3) Å |

| O-Pd-O Angle | 88.9(1)° |

| N-Pd-N Angle | 81.5(1)° |

| Trifluoroacetate Coordination | Monodentate |

Table 1: Selected Crystallographic Data for [Pd(phen)(CF₃COO)₂].

Coordination Chemistry

The Lewis acidic nature of the palladium(II) center in Pd(TFA)₂ facilitates its coordination with a wide range of Lewis basic ligands, leading to the formation of catalytically active species.

Adducts with DMSO

This compound readily forms complexes with dimethyl sulfoxide (B87167) (DMSO). The crystal structure of Pd(DMSO)₂(TFA)₂ reveals a square-planar geometry with one S-bound and one O-bound DMSO ligand in a trans configuration.[1][3]

Diagram: Structure of Pd(DMSO)₂(TFA)₂

Caption: Coordination of S-bound and O-bound DMSO ligands to the palladium center in Pd(DMSO)₂(TFA)₂.

Quantitative Data for Pd(DMSO)₂(TFA)₂ [1]

| Parameter | Value |

| Pd-S Bond Length | 2.1994(5) Å |

| Pd-O (from O-bound DMSO) Bond Length | 2.0554(16) Å |

| Pd-O (from TFA) Bond Lengths | 2.0158(15) Å, 2.0170(16) Å |

| S-O (in S-bound DMSO) Bond Length | 1.4633(17) Å |

| S-O (in O-bound DMSO) Bond Length | 1.5509(16) Å |

Table 2: Selected Bond Lengths in Pd(DMSO)₂(TFA)₂.

NMR studies indicate that in solution, an equilibrium exists between the mixed S- and O-bound species and a species with two S-bound DMSO ligands.[1] The O-bound DMSO is more labile than the S-bound ligand.

Adducts with Phosphine (B1218219) Ligands

Diagram: General Structure of a trans-Phosphine Adduct

Caption: General structure of a trans-bis(phosphine)palladium(II) trifluoroacetate complex.

Adducts with N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands, forming highly stable palladium complexes. The synthesis of Pd(II)-NHC complexes can be achieved by reacting this compound with the free carbene or by in-situ deprotonation of the corresponding imidazolium (B1220033) salt. These complexes also typically adopt a square-planar geometry.

Diagram: General Structure of a Mono-NHC Adduct

Caption: General structure of a palladium(II) trifluoroacetate complex with an N-heterocyclic carbene ligand.

Role in Catalysis: The Suzuki-Miyaura Coupling

This compound is a highly effective pre-catalyst for a multitude of cross-coupling reactions, including the Nobel Prize-winning Suzuki-Miyaura coupling. The following diagram illustrates a generalized catalytic cycle for this reaction, starting from a Pd(II) precursor like Pd(TFA)₂.

Diagram: Simplified Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction initiated from a Pd(II) precursor.

Experimental Protocols

Synthesis of Palladium(II) Trifluoroacetate from Palladium(II) Acetate[5][6]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Trifluoroacetic acid (TFA)

-

50 mL oven-dried flask

-

Stir bar

-

Oil bath

Procedure:

-

To a 50 mL oven-dried flask, add palladium(II) acetate (1.0 g, 4.46 mmol).

-

Add 25 mL of trifluoroacetic acid.

-

Stir the mixture and heat to reflux (approximately 90 °C) in an oil bath.

-

A gray-brown solid will form as the mixture is heated.

-

Isolate the solid by filtration and wash it with a small amount of trifluoroacetic acid (approx. 10 mL).

-

Dry the resulting brownish powder under vacuum at 40 °C for 3 hours.

Synthesis of Palladium(II) Trifluoroacetate from Palladium Sponge[7]

Materials:

-

Palladium sponge

-

Hydrochloric acid (HCl)

-

Water

-

Chlorine gas (Cl₂)

-

Sodium hydroxide (B78521) (NaOH) solution (30%)

-

Formic acid

-

Nitric acid (HNO₃)

-

Trifluoroacetic acid (TFA)

-

Reaction vessel with gas inlet and stirrer

Procedure:

-

Preparation of Active Palladium: a. Place palladium sponge (100 g) in a reaction vessel with hydrochloric acid (160 mL) and water (35 mL). b. Heat the mixture to 60 °C and introduce chlorine gas with continuous stirring until the palladium sponge completely reacts to form chloropalladic acid. c. Adjust the pH to 10-11 by adding 30% sodium hydroxide solution. d. At 90-100 °C, add formic acid to adjust the pH to 2.0-4.0 and maintain the temperature for 1 hour to reduce the palladium species to active palladium. e. Wash the active palladium with water.

-

Synthesis of this compound: a. Add the active palladium to trifluoroacetic acid (molar ratio of TFA to active Pd is 40-60:1). b. At 90-110 °C, add nitric acid (molar ratio of HNO₃ to active Pd is 0.8-1.2:1). c. Maintain the temperature and stir for 2-4 hours until the reaction is complete. d. Cool the reaction mixture to induce crystallization. e. Filter the reddish-brown crystals of this compound.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction[6][8]

Materials:

-

Palladium(II) trifluoroacetate (Pd(TFA)₂)

-

Aryl halide (e.g., aryl bromide)

-

Arylboronic acid

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., dioxane, THF, DMF)

-

Water

-

Oven-dried reaction vial

-

Stir bar

Procedure:

-

To an oven-dried reaction vial equipped with a stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

-

Add palladium(II) trifluoroacetate (typically 1-5 mol%).

-

If a phosphine or NHC ligand is used, add it at this stage (typically in a 1:1 to 2:1 ligand to palladium ratio).

-

Add the solvent and a small amount of water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the required time (monitored by TLC or GC-MS).

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Spectroscopic Data

Infrared (IR) Spectroscopy: The trifluoroacetate ligand exhibits strong characteristic C=O stretching frequencies. In this compound complexes, these bands are typically observed in the region of 1680-1600 cm⁻¹ (asymmetric stretch) and 1450-1400 cm⁻¹ (symmetric stretch). The exact positions can vary depending on the coordination mode of the trifluoroacetate (monodentate or bidentate) and the nature of other ligands in the coordination sphere.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: The trifluoromethyl group of the trifluoroacetate ligand provides a sensitive probe for the electronic environment around the palladium center. The ¹⁹F NMR chemical shift for this compound in ethyl acetate is observed as a singlet at approximately -76.76 ppm. In complexes, this chemical shift can vary depending on the nature of the other ligands.

-

¹H and ¹³C NMR: These techniques are used to characterize the organic ligands coordinated to the palladium center. The chemical shifts of the ligand protons and carbons can be significantly affected by coordination to the metal.

This guide provides a foundational understanding of the structure and coordination chemistry of this compound. For more specific applications and detailed mechanistic studies, consulting the primary literature is recommended.

References

- 1. Characterization of DMSO Coordination to Palladium(II) in Solution and Insights into the Aerobic Oxidation Catalyst, Pd(DMSO)2(TFA)2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of trinuclear species in a palladium acetate/trifluoroacetic acid catalytic system - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT03832A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

The Synthesis of Active Palladium(II) Trifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Palladium(II) trifluoroacetate (B77799), Pd(OCOCF₃)₂, is a versatile and highly effective catalyst in a multitude of organic transformations, including C-H activation, cross-coupling reactions, and oxidations.[1][2][3] Its enhanced reactivity compared to palladium(II) acetate (B1210297) is often attributed to the electron-withdrawing nature of the trifluoroacetate ligands, which increases the electrophilicity of the palladium center.[4] This guide provides an in-depth overview of the primary methods for preparing active palladium(II) trifluoroacetate, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid in the selection and execution of the most suitable synthesis for your research needs.

Core Preparation Methodologies

The synthesis of palladium(II) trifluoroacetate can be achieved through several routes, primarily involving the reaction of a palladium precursor with trifluoroacetic acid (TFA). The choice of precursor significantly impacts the reaction conditions, yield, purity, and catalytic activity of the final product. The most common methods are detailed below.

Ligand Exchange from Palladium(II) Acetate

The reaction of palladium(II) acetate with trifluoroacetic acid is a widely used and straightforward method for synthesizing palladium(II) trifluoroacetate.[5][6] This approach relies on the exchange of acetate ligands for trifluoroacetate ligands.

Experimental Protocol:

A detailed experimental procedure is as follows:

-

To a 50 mL oven-dried flask, add palladium(II) acetate (1.0 g, 4.46 mmol).[6]

-

Add 25 mL of trifluoroacetic acid to the flask.[6]

-

Heat the mixture to reflux (approximately 90 °C) with stirring in an oil bath. A gray-brown solid will form as the reaction proceeds.[6]

-

Isolate the solid product by filtration.[6]

-

Wash the isolated solid with an additional portion of trifluoroacetic acid (approximately 10 mL).[6]

-

Dry the resulting brownish powder under vacuum at 40 °C for 3 hours.[6]